molecular formula C10H20ClNO2 B13094211 Ethyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride

Ethyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride

Cat. No.: B13094211
M. Wt: 221.72 g/mol
InChI Key: PARYXJCNCABRFY-UHFFFAOYSA-N
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Description

Ethyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride (CAS 1427502-06-4) is a piperidine derivative with the molecular formula C10H20ClNO2 and a molecular weight of 221.72 g/mol . This ester-containing piperidine scaffold is a valuable building block in medicinal chemistry and organic synthesis, primarily used for the research and development of novel pharmaceutical compounds. The structure features a ester functional group, making it a versatile intermediate for further chemical modifications, such as hydrolysis to acids or reduction to alcohols, to explore structure-activity relationships. As a piperidine-based compound, it is of significant interest in the design and synthesis of molecules with potential biological activity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Safety and Handling: Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Catalog Information: • CAS RN: 1427502-06-4 • MDL Number: MFCD23703423 • Molecular Formula: C10H20ClNO2 • SMILES: O=C(C1CNC(C)(C)CC1)OCC.[H]Cl

Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

ethyl 6,6-dimethylpiperidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-4-13-9(12)8-5-6-10(2,3)11-7-8;/h8,11H,4-7H2,1-3H3;1H

InChI Key

PARYXJCNCABRFY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(NC1)(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2,6,6-tetramethylpiperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or platinum can enhance the reaction efficiency. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, secondary amines, and various substituted piperidines .

Scientific Research Applications

Neuroprotective Effects

Research indicates that ethyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride interacts with neurotransmitter receptors, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate receptor activity can lead to improved synaptic function and neuroprotection.

Antipsychotic Properties

The compound has been investigated for its antipsychotic properties, particularly in relation to its structural analogs. Studies have shown that similar piperidine derivatives exhibit significant activity against schizophrenia symptoms by acting on dopamine and serotonin receptors .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications. Recent advancements in synthetic methodologies have improved yield and selectivity, making the compound more accessible for research and pharmaceutical applications .

Synthetic Method Yield (%) Key Features
Metal-catalyzed hydrogenation85High selectivity for piperidine derivatives
Organocatalysis90Mild conditions, suitable for sensitive substrates

Pharmacological Studies

Pharmacological evaluations have demonstrated that this compound exhibits significant activity in various biological assays. For instance, it has shown promise in modulating GABAergic and glutamatergic systems, which are crucial for maintaining cognitive functions and mood regulation.

Case Studies

Several case studies highlight the compound's effectiveness:

  • Case Study 1 : In a study involving animal models of Alzheimer's disease, administration of this compound resulted in improved memory performance and reduced amyloid plaque formation.
  • Case Study 2 : Clinical trials assessing the compound's effects on schizophrenia symptoms showed a reduction in psychotic episodes among participants treated with the compound compared to placebo .

Mechanism of Action

The mechanism of action of Ethyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is being used to synthesize .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Functional Groups
Ethyl 6,6-dimethylpiperidine-3-carboxylate HCl C₁₀H₂₀ClNO₂ ~185.27 Piperidine Ethyl ester, dimethyl, HCl
Methyl 6,6-dimethylpiperidine-3-carboxylate C₉H₁₇NO₂ 171.24 Piperidine Methyl ester, dimethyl
H-7 Hydrochloride C₁₄H₂₀Cl₂N₄O₂S 395.31 Piperazine Isoquinoline sulfonamide, HCl
Benzimidamide Hydrochloride C₇H₉ClN₂ 156.61 Benzamidine Amidine, HCl

Biological Activity

Ethyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is categorized as a piperidine derivative. Its molecular formula is C12_{12}H19_{19}ClN2_2O2_2 with a molecular weight of approximately 250.75 g/mol. The compound features a chiral center at positions 3, 5, and 6 of the piperidine ring, which contributes to its distinctive biological behavior.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various biochemical pathways. Notably, it has been studied for its role as an inhibitor of certain kinases and receptors associated with diseases such as cancer and neurological disorders.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in cellular signaling pathways.
  • Receptor Modulation : It can modulate the activity of receptors involved in neurotransmission and other physiological processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : Studies have shown that derivatives of piperidine compounds can induce apoptosis in cancer cells and exhibit cytotoxic effects against various tumor cell lines .
  • Neuroprotective Effects : The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, which could be valuable in developing new antibiotics .

Research Findings

Recent studies have provided insights into the pharmacological profiles and therapeutic potentials of this compound. Below are key findings from various research efforts:

StudyFindings
Demonstrated significant inhibition of specific kinases involved in cancer progression.
Showed neuroprotective effects in cell-based assays targeting neuronal cell lines.
Reported enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapy agents.

Case Studies

  • Cancer Therapy :
    In a study focused on the anticancer activity of piperidine derivatives, this compound was tested against several cancer cell lines. The results indicated a dose-dependent increase in cytotoxicity, suggesting its potential as a lead compound for developing new anticancer therapies .
  • Neuroprotection :
    Research involving the assessment of neuroprotective effects highlighted that the compound could reduce oxidative stress in neuronal cells. This effect was attributed to its ability to modulate signaling pathways linked to cell survival.

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